

Argiotoxin-636: A Deep Dive into its Chemical Architecture and Synthesis

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Compound of Interest

Compound Name: Argiotoxin-636

Cat. No.: B012313

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Introduction

Argiotoxin-636 (ArgTX-636), a polyamine amide toxin originally isolated from the venom of the orb-weaver spider *Argiope lobata*, has garnered significant attention within the scientific community for its potent and selective action on ionotropic glutamate receptors (iGluRs). These receptors are fundamental to excitatory neurotransmission in the central nervous system, and their dysfunction is implicated in a host of neurological disorders. ArgTX-636's unique structure and mechanism of action make it a valuable pharmacological tool and a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **Argiotoxin-636**.

Chemical Structure

Argiotoxin-636 is a fascinating molecular assembly, characterized by four key structural components: a chromophoric head, an amino acid linker, a flexible polyamine tail, and a terminal basic amino acid.

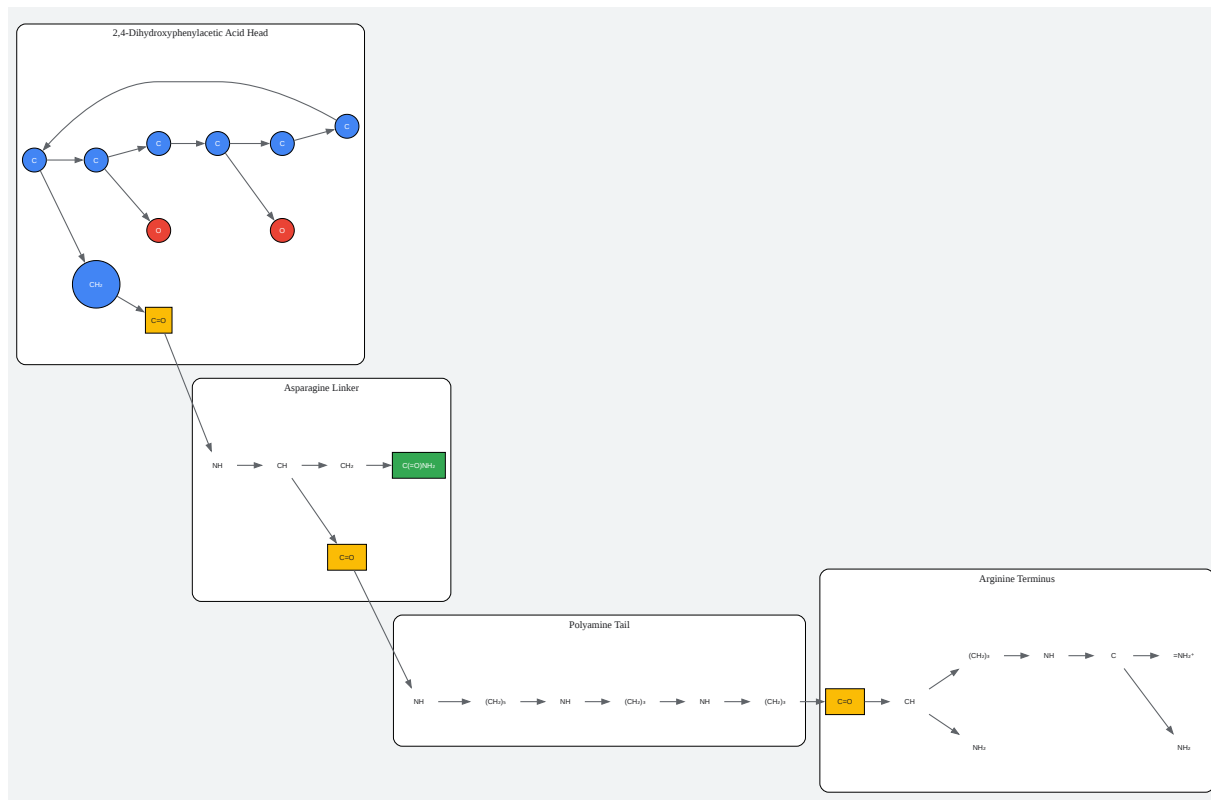
The head region consists of 2,4-dihydroxyphenylacetic acid, which contributes to the toxin's overall structure and potential interactions with its biological targets.^[1] This aromatic moiety is linked via an amide bond to an L-asparagine residue. The asparagine, in turn, is connected to a long and flexible polyamine chain. This polyamine backbone is crucial for the toxin's ability to penetrate and block the ion channels of its target receptors. Finally, the polyamine tail is

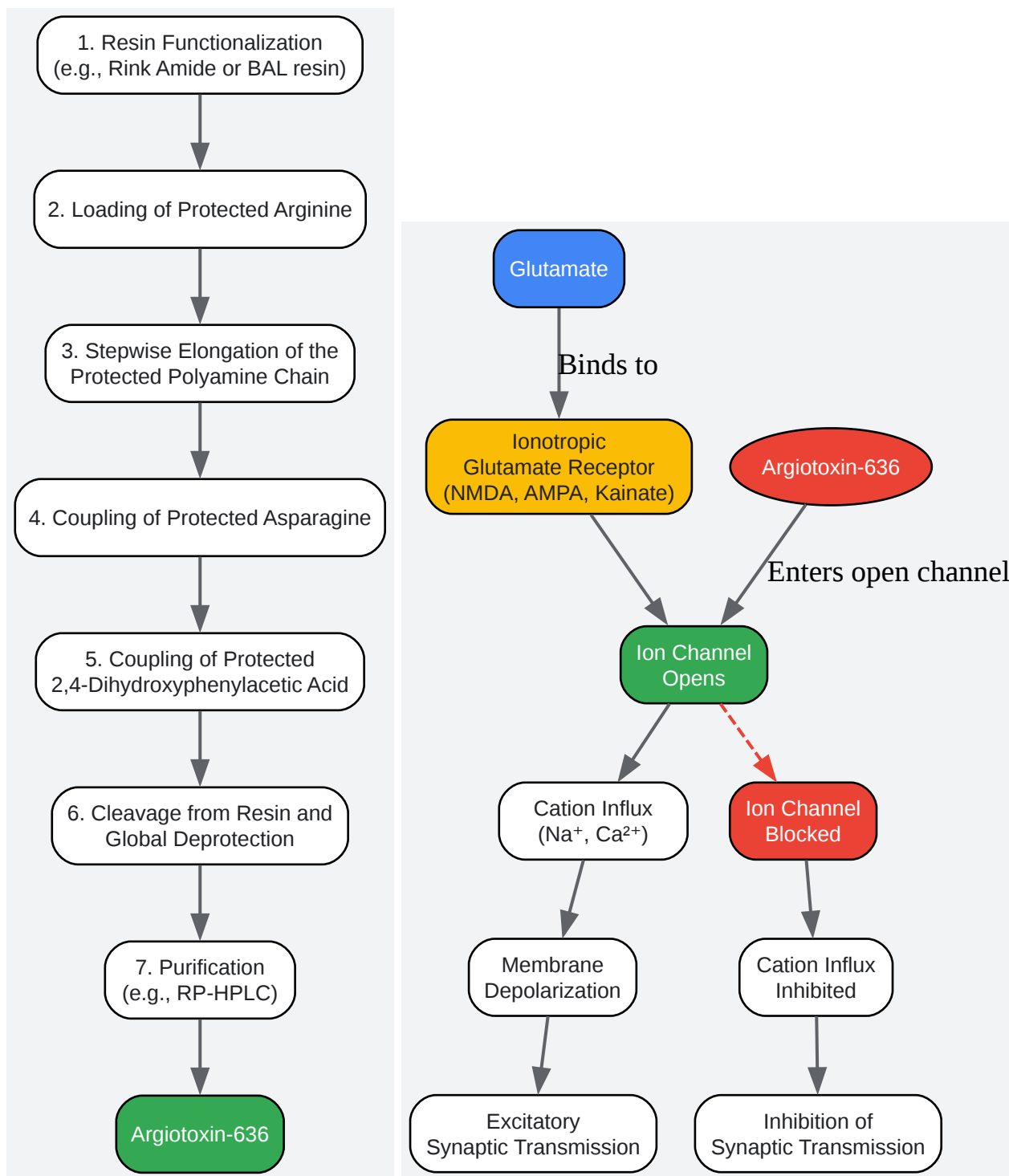
capped with an L-arginine residue, whose guanidinium group provides a positive charge that is critical for the toxin's binding and activity. The systematic IUPAC name for **Argiotoxin-636** is (2S)-N¹-[5-[[3-[[3-(L-arginylamino)propyl]amino]propyl]amino]pentyl]-2-[(2,4-dihydroxyphenyl)acetyl]amino]succinamide.

Table 1: Physicochemical Properties of **Argiotoxin-636**

Property	Value
Molecular Formula	C ₂₉ H ₅₂ N ₁₀ O ₆
Molecular Weight	636.78 g/mol
IUPAC Name	(2S)-N ¹ -[5-[[3-[[3-(L-arginylamino)propyl]amino]propyl]amino]pentyl]-2-[(2,4-dihydroxyphenyl)acetyl]amino]succinamide
SMILES String	N--INVALID-LINK-- C(=O)NCCCNCCCNCCCCCNC(=O)--INVALID-LINK--NC(=O)Cc1ccc(O)cc1O

Below is a two-dimensional representation of the chemical structure of **Argiotoxin-636**.





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References

- 1. Argiotoxin - Wikipedia [en.wikipedia.org]
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